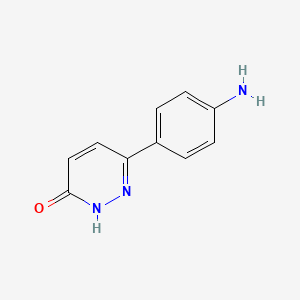
2,3-O-イソプロピリデン-α-L-ラムノピラノシド メチルエステル
概要
説明
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside: is a chemical compound with the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol . It is a derivative of rhamnose, a naturally occurring deoxy sugar. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
科学的研究の応用
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
生化学分析
Biochemical Properties
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside plays a crucial role in biochemical reactions, particularly in the field of glycobiology. It interacts with various enzymes and proteins involved in carbohydrate metabolism. For instance, it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. This interaction is essential for the synthesis of glycosidic bonds, which are pivotal in the formation of complex carbohydrates and glycoconjugates .
Cellular Effects
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the flux of metabolic pathways and the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby preventing the breakdown of complex carbohydrates. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds. These interactions can lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the synthesis of glycosidic bonds and modulating cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux, leading to changes in the levels of specific metabolites. The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its efficacy and interactions with target biomolecules, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis of glycosidic bonds. These localizations are essential for its role in carbohydrate metabolism and its broader biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside typically involves the protection of the hydroxyl groups of rhamnose. One common method is the reaction of rhamnose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like triphenyl phosphite methiodide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
作用機序
The mechanism of action of methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside involves its interaction with specific molecular targets. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .
類似化合物との比較
Methyl 2,3-isopropylidene-α/β-L-rhamnopyranoside: This compound is similar in structure but may have different stereochemistry.
Benzyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside: Another derivative with a benzyl group instead of a methyl group.
Uniqueness: Methyl 2,3-o-isopropylidene-alpha-l-rhamnopyranoside is unique due to its specific protective group, which allows for selective reactions and deprotection. This makes it a valuable intermediate in synthetic organic chemistry.
特性
IUPAC Name |
(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-6(11)7-8(9(12-4)13-5)15-10(2,3)14-7/h5-9,11H,1-4H3/t5-,6-,7+,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKKWQAJQZHTDN-OFPUPOEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)OC)OC(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447270 | |
| Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-63-2 | |
| Record name | Methyl 6-deoxy-2,3-O-(1-methylethylidene)-alpha-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[D-PHE2,D-ALA6]-LH-RH](/img/structure/B1599975.png)








![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)
